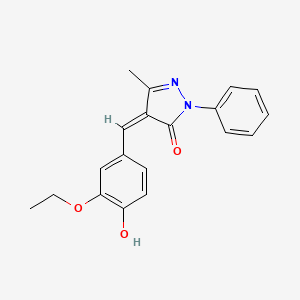
N-(4,6-dimethyl-2-pyrimidinyl)-4-fluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfonamides are a class of organic compounds widely studied for their diverse chemical and biological activities. They are characterized by the sulfonamide group (-SO2NH2), and their properties and reactivity are significantly influenced by their functional groups and molecular structure.
Synthesis Analysis
The synthesis of sulfonamide compounds often involves condensation reactions, where sulfadiazine is reacted with various aldehydes or ketones. For example, (E)-4-((4-Bromobenzylidene)amino)-N-(pyrimidin-2-yl) benzenesulfonamide was synthesized through the condensation of 4-bromobenzaldehyde and sulfadiazine, showcasing the versatility of sulfonamides in synthesis (Sowrirajan et al., 2022).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds can be extensively analyzed using spectroscopic methods such as FTIR, UV-Vis, and NMR, as well as computational methods like Density Functional Theory (DFT). These analyses provide detailed insights into the compound's electronic structure, molecular orbitals, and potential reactivity (Sowrirajan et al., 2022).
科学的研究の応用
Quantum Chemical and Molecular Dynamic Simulations
Research into the corrosion inhibition properties of derivatives related to N-(4,6-dimethyl-2-pyrimidinyl)-4-fluorobenzenesulfonamide for iron surfaces employs quantum chemical calculations and molecular dynamics simulations. These studies aim to understand the interaction mechanisms at the molecular level, providing insights into the development of new corrosion inhibitors with improved efficiencies (Kaya et al., 2016).
Spectroscopic and Molecular Structure Investigations
Another application is found in the comprehensive theoretical and experimental structural studies on similar sulfonamide derivatives. These studies, which include DFT/B3LYP and HF methods, contribute significantly to the field of molecular structure analysis by elucidating the stability, electronic structures, and intramolecular interactions of such molecules (Mansour & Ghani, 2013).
Synthesis and Characterization of New Compounds
The synthesis and characterization of new sulfonamide molecules, such as N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, have been reported. These studies not only provide detailed insights into the molecular structures and electronic properties but also explore the interactions with proteins, contributing to the development of potential pharmaceutical applications (Murthy et al., 2018).
Antimycobacterial Activity
A novel series of thiourea derivatives bearing the benzenesulfonamide moiety have shown significant activity against Mycobacterium tuberculosis. This highlights the therapeutic potential of sulfonamide derivatives in addressing tuberculosis, especially with the identification of compounds exhibiting high activity and elucidation of their structure-activity relationships (Ghorab et al., 2017).
Herbicidal Activity
The influence of 4,6-disubstituted heterocyclic groups on the herbicidal activity of specific sulfonamide derivatives has been studied. These investigations offer valuable insights into the design of novel herbicides with selective and potent activity against various weed species, demonstrating the utility of sulfonamide derivatives in agricultural sciences (Lee et al., 1996).
将来の方向性
特性
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O2S/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11/h3-7H,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRFUFIVABLWOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[4-(3-methylbutanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5505957.png)
![3-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenol](/img/structure/B5505961.png)
![N-(5-chloro-2-pyridinyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5505967.png)
![N-1,3-benzothiazol-2-yl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5505984.png)

![6-(pyrrolidin-1-ylmethyl)-4-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5505994.png)

![2-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]thio}-1,3-benzoxazole](/img/structure/B5506007.png)
![5-methyl-1-phenyl-4-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-2-piperazinone](/img/structure/B5506012.png)
![5-(2-chlorophenyl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide](/img/structure/B5506023.png)
![N-(2-methylphenyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5506040.png)

![N-[2-(dimethylamino)ethyl]-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B5506050.png)
![[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]formamide](/img/structure/B5506053.png)